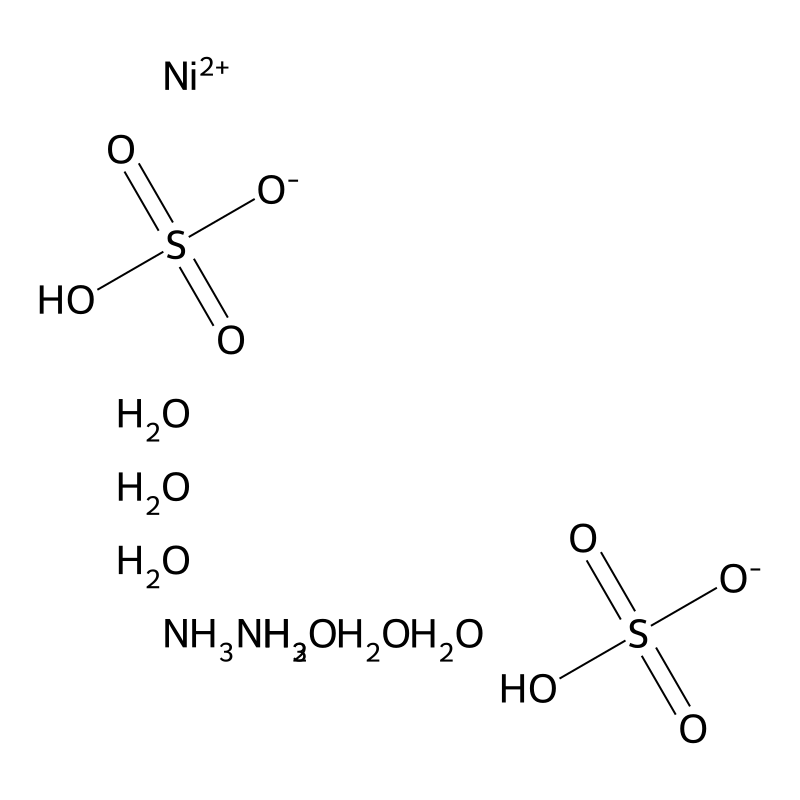Diammonium nickel disulfate hexahydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Crystallography and Material Science:
- Structural Studies: Diammonium nickel disulfate hexahydrate belongs to a class of compounds known as langbeinites. These crystals possess a well-defined cubic structure that has been studied extensively using X-ray diffraction techniques []. Research on these crystals helps scientists understand how ionic interactions and hydrogen bonding influence crystal packing and material properties.
Nickel Chemistry and Material Development:
Diammonium nickel disulfate hexahydrate is an inorganic compound with the formula . It is a double salt formed from nickel sulfate and ammonium sulfate, characterized by its green crystalline appearance. This compound is soluble in water, forming an acidic solution upon dissolution, which can be attributed to the presence of sulfate ions. Its unique structure and properties make it significant in various industrial applications.
This dissociation can lead to further reactions where nickel ions may precipitate as nickel hydroxide when reacted with bases. Additionally, upon heating, the compound decomposes, potentially releasing toxic fumes such as nickel oxides and sulfur oxides.
Diammonium nickel disulfate hexahydrate exhibits mild toxicity and has been classified as a potential carcinogen. Studies indicate that exposure can lead to respiratory issues and skin irritation. The compound's nickel content raises concerns regarding its bioaccumulation in biological systems, leading to adverse effects on aquatic life and potential human health risks if ingested or inhaled . Its interactions within biological systems are still under investigation, particularly concerning its role in nickel metabolism and toxicity.
The synthesis of diammonium nickel disulfate hexahydrate typically involves the reaction of nickel sulfate with ammonium sulfate in an aqueous medium. The process can be outlined as follows:
- Preparation of Solutions: Dissolve stoichiometric amounts of nickel sulfate and ammonium sulfate in distilled water.
- Crystallization: Allow the solution to cool slowly to promote crystallization. As the solution evaporates, green crystals of diammonium nickel disulfate hexahydrate form.
- Filtration: Collect the crystals by filtration and wash them with cold water to remove impurities.
- Drying: Dry the crystals under controlled conditions to obtain the hexahydrate form.
This method ensures high purity and yield of the compound.
Studies on diammonium nickel disulfate hexahydrate have focused on its interactions with various substances:
- Metal Ions: Research indicates that it can interact with other metal ions, affecting their solubility and bioavailability.
- Organic Compounds: Its catalytic properties allow it to facilitate reactions involving organic substrates, impacting their reactivity and stability.
- Biological Systems: Investigations into its toxicity highlight interactions with cellular components, leading to oxidative stress and potential cellular damage.
These studies are crucial for understanding both its utility in industrial applications and its environmental impact.
Diammonium nickel disulfate hexahydrate shares similarities with several other compounds, particularly those containing ammonium and nickel ions. Here are some comparable compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Ammonium Nickel(II) Sulfate Hexahydrate | Similar structure; used primarily in electroplating. | |
| Nickel Sulfate | Anhydrous form; widely used in agriculture. | |
| Nickel Ammonium Sulfate | A variant used for similar applications but without hydration. |
Diammonium nickel disulfate hexahydrate is unique due to its specific hydration state and dual ammonium presence, which enhances its solubility and reactivity compared to its counterparts.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Related CAS
GHS Hazard Statements
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350i: May cause cancer by inhalation [Danger Carcinogenicity];
H360D: May damage the unborn child [Danger Reproductive toxicity];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]
Pictograms


Irritant;Health Hazard








